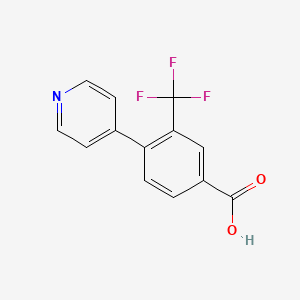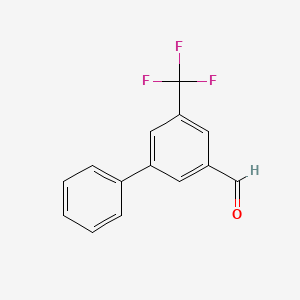
3-Phenyl-5-(trifluoromethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a phenyl group and a trifluoromethyl group attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-(trifluoromethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group into the aromatic ring, followed by formylation. One common method includes the trifluoromethylation of a suitable aromatic precursor using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a catalyst like copper(I) iodide (CuI). The resulting trifluoromethylated intermediate is then subjected to formylation using reagents like dichloromethyl methyl ether (Cl₂CHOMe) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent quality and scalability of the compound.
化学反应分析
Types of Reactions: 3-Phenyl-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: HNO₃ in sulfuric acid for nitration; Br₂ in acetic acid for bromination.
Major Products:
Oxidation: 3-Phenyl-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Phenyl-5-(trifluoromethyl)benzyl alcohol.
Substitution: 3-Phenyl-5-(trifluoromethyl)-2-nitrobenzaldehyde (nitration product).
科学研究应用
3-Phenyl-5-(trifluoromethyl)benzaldehyde is utilized in various fields of scientific research:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals, dyes, and advanced materials.
作用机制
The mechanism by which 3-Phenyl-5-(trifluoromethyl)benzaldehyde exerts its effects depends on its application. In biochemical assays, it may act as an inhibitor or substrate for specific enzymes, interacting with active sites and altering enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets.
相似化合物的比较
3-Phenylbenzaldehyde: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)benzaldehyde: Similar structure but without the phenyl group, affecting its chemical properties and uses.
Uniqueness: 3-Phenyl-5-(trifluoromethyl)benzaldehyde is unique due to the combined presence of the phenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
3-phenyl-5-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-7-10(9-18)6-12(8-13)11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNBXICQKGHDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7837936.png)
![3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7837938.png)
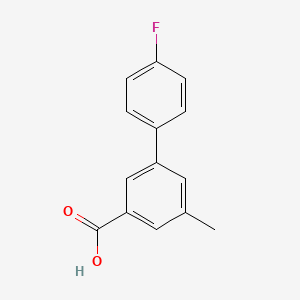
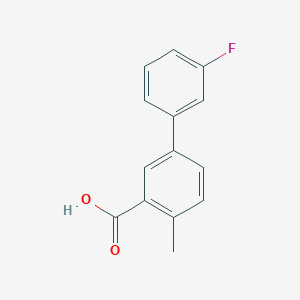
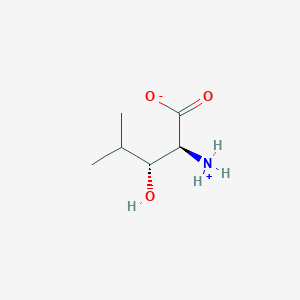
![2-[5-amino-1-(3,4-dimethoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7837973.png)
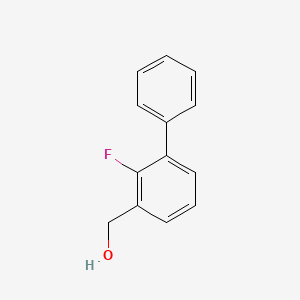
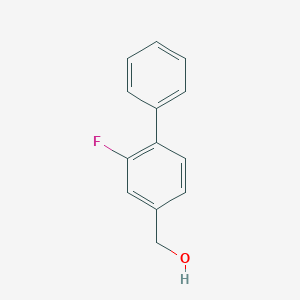
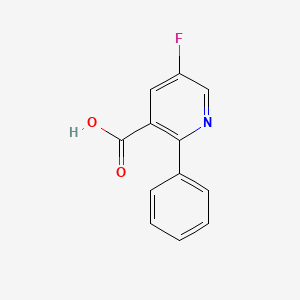
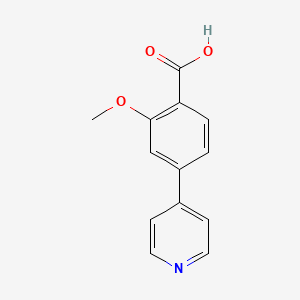
![[3,3'-Bipyridine]-6-carbaldehyde](/img/structure/B7838021.png)


